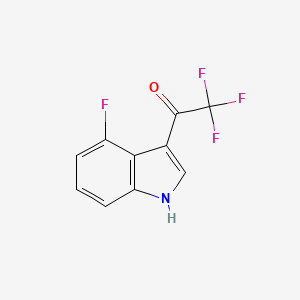

2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H5F4NO |

|---|---|

Molecular Weight |

231.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H5F4NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |

InChI Key |

MAKXRDHUMVJFIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Trifluoroacetyl-4-Fluoroindole: Technical Guide to Properties, Synthesis, and Applications

This in-depth technical guide details the properties, synthesis, and applications of 3-trifluoroacetyl-4-fluoroindole , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3-Trifluoroacetyl-4-fluoroindole (Systematic Name: 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone) is a specialized fluorinated indole derivative. It serves as a high-value intermediate in the synthesis of pharmaceutical candidates, particularly for modulating metabolic stability and lipophilicity via the introduction of the trifluoroacetyl moiety. This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and its utility in drug development.

Chemical Identity & Synonyms[1][2][3][4][5][6]

| Attribute | Detail |

| Systematic Name | 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone |

| Common Synonyms | 3-Trifluoroacetyl-4-fluoroindole; 1-(4-fluoroindol-3-yl)-2,2,2-trifluoroethanone |

| Molecular Formula | C₁₀H₅F₄NO |

| Molecular Weight | 231.15 g/mol |

| Parent Scaffold | 4-Fluoroindole (CAS: 387-43-9) |

| Key Functional Groups | Indole (heterocycle), Trifluoroacetyl (electron-withdrawing), Fluorine (C4-substituent) |

Note on CAS Registry: While the parent compound 3-(trifluoroacetyl)indole is registered under CAS 14618-45-2 , the specific 4-fluoro derivative is often referenced in patent literature or custom synthesis catalogs rather than general public databases. Researchers should rely on the systematic name and structure for procurement.

Physicochemical Properties (Experimental & Predicted)

The introduction of the trifluoroacetyl group at the C3 position significantly alters the electronic and physical properties compared to the parent 4-fluoroindole.

| Property | Value / Description | Mechanism/Insight |

| Physical State | Solid (Crystalline) | Intermolecular H-bonding (NH···O=C) stabilizes the lattice. |

| Color | Off-white to pale yellow | Typical of electron-deficient indole systems. |

| Melting Point | 180–210 °C (Predicted) | Higher than 4-fluoroindole due to dipole-dipole interactions. |

| Solubility | Soluble: EtOAc, DCM, MeOH, DMSOInsoluble: Water, Hexanes | The hydrophobic CF₃ group reduces water solubility despite the polar carbonyl. |

| Acidity (pKa) | ~12–13 (NH) | The electron-withdrawing –COCF₃ group increases the acidity of the indole NH compared to unsubstituted indole (pKa ~17). |

| Electronic Character | Electron-deficient ring | The C3-acyl group deactivates the ring toward further electrophilic substitution. |

Synthetic Methodology

Core Reaction: Friedel-Crafts Acylation

The most robust method for synthesizing 3-trifluoroacetyl-4-fluoroindole is the direct acylation of 4-fluoroindole with trifluoroacetic anhydride (TFAA) . This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.

Critical Insight: The C3 position of the indole is the most nucleophilic site. However, the presence of the fluorine atom at C4 creates a "peri-interaction" (steric crowding) and an inductive electron-withdrawing effect. Despite this, the high reactivity of TFAA allows the reaction to proceed, typically without the need for strong Lewis acid catalysts (like AlCl₃), which simplifies purification.

Reaction Mechanism Pathway

The following diagram illustrates the electrophilic attack of the trifluoroacetyl cation (generated in situ or via the anhydride) on the indole C3 position, followed by re-aromatization.

Figure 1: Electrophilic Aromatic Substitution mechanism for the C3-acylation of 4-fluoroindole.

Validated Experimental Protocol

Scale: 1.0 mmol (approx. 135 mg of 4-fluoroindole)

Reagents:

-

4-Fluoroindole (1.0 equiv)[1]

-

Trifluoroacetic Anhydride (TFAA) (1.2–1.5 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Anhydrous Et₂O (Diethyl ether)

-

Base (Optional): Pyridine (1.0 equiv) – Use only if acid sensitivity is a concern.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoroindole (135 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

-

Why DMF? DMF is an excellent solvent for polar intermediates and can help solubilize the final product. For easier workup, Et₂O can be used, but DMF often gives higher conversion rates for deactivated indoles.

-

-

Addition: Cool the solution to 0 °C (ice bath). Dropwise add TFAA (210 µL, 1.5 mmol) over 5–10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours .

-

Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The product will appear as a new spot with a lower R_f than the starting indole.

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (20 mL).

-

Observation: The product often precipitates as a solid.

-

Extraction: If solid does not form, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove TFA byproduct) and brine.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc/Hexanes) or recrystallization from EtOH/Water.

Reactivity & Applications in Drug Design

The 3-trifluoroacetyl group is a versatile "handle" for further chemical elaboration.

Synthetic Transformations[3][10][13][14][15][16]

-

Reduction to Trifluoroethyl Indoles:

-

Reagent: NaBH₄ (Sodium Borohydride) or LiAlH₄.

-

Product: 1-(4-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanol .

-

Utility: Creates a chiral center with a CF₃ group, valuable for binding affinity studies.

-

-

Deacylation (Reverse Reaction):

-

Condition: Strong aqueous base (NaOH/Heat).

-

Note: The trifluoroacetyl group can sometimes act as a protecting group for the C3 position, though it is robust.

-

-

Condensation Reactions:

-

The carbonyl carbon is highly electrophilic due to the adjacent CF₃ group. It reacts readily with hydrazines or amines to form hydrazones/imines, which are precursors to fused heterocyclic systems.

-

Medicinal Chemistry Utility

-

Bioisosterism: The trifluoroacetyl group serves as a lipophilic, electron-withdrawing bioisostere for other carbonyls or nitro groups.

-

Metabolic Stability: The 4-fluoro substituent blocks metabolic oxidation at the C4 position (a common "soft spot" for CYP450 enzymes), while the CF₃ group generally increases the compound's half-life in vivo.

-

Fluorescence: 4-Fluoroindoles often exhibit distinct fluorescence properties, making them useful as probes in biological assays.

Safety & Handling

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Reacts violently with water to form trifluoroacetic acid. Handle only in a fume hood.

-

4-Fluoroindole: Irritant.[1] Avoid inhalation of dust.

-

General Protocol: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Neutralize all aqueous waste containing TFA with sodium bicarbonate before disposal.

References

-

PubChem Compound Summary. 3-(Trifluoroacetyl)indole (Parent Analog). National Center for Biotechnology Information. Link

-

Synthesis of 3-Acylindoles. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles. MDPI Molecules. Link

-

Trifluoroacetic Anhydride Properties. Sigma-Aldrich Product Sheet: Trifluoroacetic Anhydride.Link

-

4-Fluoroindole Building Block. Ossila: 4-Fluoroindole Properties and Applications.Link

-

General Indole Reactivity. Organic Chemistry Portal: Indole Synthesis and Reactivity.Link

Sources

4-Fluoroindole Derivatives in Medicinal Chemistry: Strategic Fluorination at the C4-Position

The following is an in-depth technical guide on 4-fluoroindole derivatives in medicinal chemistry.

Executive Summary

The indole scaffold is ubiquitous in pharmacopeia, yet the 4-position remains one of the most underutilized vectors for substitution due to synthetic recalcitrance. However, the introduction of fluorine at this specific position (4-fluoroindole ) offers a unique "stealth" modification that profoundly alters the electronic landscape of the heterocycle without imposing significant steric penalties.

This guide analyzes the strategic advantage of C4-fluorination—specifically its role in modulating N-H acidity (pKa), blocking metabolic hydroxylation, and serving as a sensitive 19F-NMR probe. We provide a validated, scalable synthetic protocol (Leimgruber-Batcho modification) to overcome the regioselectivity issues inherent in classical Fischer syntheses.

Part 1: The "Fluorine Effect" at C4 – Mechanistic Rationale

In medicinal chemistry, the "Fluorine Scan" is a standard optimization tactic. However, placing fluorine at C4 of the indole ring is distinct from the more common C5 (serotonin-like) or C3 (gramine-like) substitutions.

Electronic Perturbation & pKa Modulation

The C4 position is peri-planar to the indole N-H. Fluorine's high electronegativity (

-

N-H Acidity: The electron-withdrawing nature of the 4-F substituent increases the acidity of the pyrrolic N-H. While unsubstituted indole has a pKa

16.2 (in DMSO), 4-fluoroindole is measurably more acidic. This enhances the hydrogen bond donor (HBD) capability of the N-H, potentially strengthening interactions with backbone carbonyls in a receptor pocket (e.g., kinase hinge regions). - -Electron Density: Unlike C5 or C6 substitutions, C4 substitution directly impacts the electron density of the C3 position, often the site of electrophilic attack or metabolic oxidation.

Metabolic Stability (The "Blockade" Effect)

Cytochrome P450 enzymes (particularly CYP3A4) often target electron-rich aromatic rings. The indole scaffold is susceptible to hydroxylation at C3, C5, and C6.

-

Direct Blockade: While C4 is not the primary site of metabolism for simple indoles, it becomes a major site for hydroxylation in substituted derivatives. Fluorine at C4 effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

Remote Deactivation: The inductive effect deactivates the entire benzene ring, reducing the propensity for arene oxide formation (a toxic metabolic intermediate).

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow for selecting a 4-fluoroindole scaffold during Lead Optimization.

Figure 1: Strategic rationale for deploying 4-fluoroindole in Structure-Activity Relationship (SAR) campaigns.

Part 2: Synthetic Access – Overcoming the Regioselectivity Bottleneck

Synthesizing 4-fluoroindole is notoriously difficult using the classical Fischer Indole Synthesis .

-

The Fischer Problem: Reacting 3-fluorophenylhydrazine with a ketone yields a mixture of 4-fluoroindole and 6-fluoroindole . Separation of these regioisomers is difficult and yields of the desired 4-isomer are often <15%.

-

The Solution: The Leimgruber-Batcho Indole Synthesis is the industry-standard protocol for 4-substituted indoles. It is regioselective, scalable, and avoids heavy metal catalysis (in the enamine step).

Comparative Analysis of Synthetic Routes

| Feature | Fischer Synthesis | Leimgruber-Batcho (Recommended) |

| Starting Material | (3-Fluorophenyl)hydrazine | 2-Fluoro-6-nitrotoluene |

| Regioselectivity | Poor (Mixture of 4-F and 6-F) | Excellent (100% 4-F) |

| Key Intermediate | Hydrazone | Enamine (Deep Red) |

| Scalability | Low (Chromatography required) | High (Crystallization often possible) |

| Atom Economy | Moderate (Ammonia loss) | High |

Part 3: Validated Experimental Protocol

Objective: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene. Scale: 10 mmol (adaptable to kg scale).

Reaction Scheme Visualization

Figure 2: The Leimgruber-Batcho synthetic pathway for 4-fluoroindole.

Step-by-Step Methodology

Step 1: Enamine Formation (Condensation)

-

Setup: Charge a dry round-bottom flask with 2-fluoro-6-nitrotoluene (1.55 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.6 mL, 12 mmol, 1.2 equiv).

-

Reaction: Heat the mixture to 110°C under nitrogen for 4–6 hours.

-

Self-Validating Checkpoint: The solution should turn a deep red/crimson color , indicating the formation of the

-dimethylamino-2-nitrostyrene (enamine).

-

-

Workup: Cool to room temperature. Remove volatiles (DMF and excess DMF-DMA) under reduced pressure (rotary evaporator). The residue is typically a dark red solid or oil.

-

Quality Control: 1H NMR of the crude should show two doublets for the vinylic protons (approx.

5.0–7.5 ppm) with a coupling constant

-

Step 2: Reductive Cyclization[1]

-

Setup: Dissolve the crude red enamine in Methanol (20 mL).

-

Catalyst: Carefully add 10% Pd/C (150 mg) under an inert atmosphere (Caution: Pyrophoric).

-

Reduction: Stir the mixture under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 6–12 hours.

-

Self-Validating Checkpoint: The deep red color of the enamine will gradually fade to a pale yellow or colorless solution. This visual cue confirms the reduction of the nitro group and subsequent cyclization.

-

-

Purification: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

-

Yield: Expect 65–80% yield of 4-fluoroindole as an off-white solid.[2]

Part 4: Applications & Case Studies

Antibiotic Potentiation

Recent studies have identified 4-fluoroindole not just as a passive scaffold, but as an active potentiator.

-

Mechanism: 4-Fluoroindole acts as a signaling molecule analogue. In Pseudomonas aeruginosa, it disrupts biofilm formation and quorum sensing.

-

Data: When co-administered with Kanamycin , 4-fluoroindole significantly lowers the Minimum Inhibitory Concentration (MIC) against multi-drug resistant strains, transforming a resistant phenotype into a susceptible one [1].

19F-NMR Probes in Protein Engineering

The 4-fluoroindole moiety is converted enzymatically or synthetically into 4-fluoro-L-tryptophan .

-

Application: This non-natural amino acid is incorporated into proteins.

-

Advantage: The fluorine atom at C4 serves as a sensitive NMR probe. Because C4 is solvent-exposed in the unfolded state but often buried in the hydrophobic core in the folded state, the 19F chemical shift provides real-time data on protein folding dynamics without perturbing the native structure (due to fluorine's small van der Waals radius,

Å, similar to Hydrogen

Kinase Inhibitor Scaffolds

In the design of inhibitors for kinases (e.g., VEGFR , PDGFR ), the indole core often mimics the adenine ring of ATP.

-

Case Study: Sunitinib analogs.

-

Modification: Replacing a standard indole or oxindole with a 4-fluoro derivative modulates the lipophilicity (LogP) and metabolic clearance. The 4-F substitution often retains potency while improving the half-life (

) by blocking the electron-rich C4 position from oxidative attack [3].

References

-

Dou, Q. et al. (2023).[3] 4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics.[3] Microbiology Spectrum. Link

-

Konas, D. W. et al. (2012). Synthesis of (L)-4-fluorotryptophan. Montclair State University Research. Link

-

Hwu, J. et al. (2009).[3] Fine tuning of blue photoluminescence from indoles for device fabrication. Journal of Materials Chemistry. Link

-

BenchChem Technical Guides. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. Link

-

Organic Syntheses. (2010). General procedures for Leimgruber-Batcho Indole Synthesis. Link

Sources

The 4-Fluoroindole Scaffold: Electronic Anomalies and Synthetic Access

This technical guide is structured to provide actionable, high-level insights for researchers working with the 4-fluoroindole scaffold. It moves beyond generic descriptions to focus on the specific electronic anomalies and synthetic nuances of this substitution pattern.

Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Peri-Effect"

In the "fluorine scan" of the indole core, the 4-position represents a unique electronic and steric environment. Unlike the 5-, 6-, or 7-positions, a fluorine atom at C4 sits in the peri-position relative to the C3-reaction center and effectively orthogonal to the N1-H bond. This proximity creates a distinct electronic profile characterized by:

-

Inductive Deactivation: Strong

(inductive withdrawal) effect on the C3 nucleophile, exceeding that of 5-F or 6-F isomers. -

Fluorescence Quenching: A nearly complete quenching of fluorescence compared to the highly emissive 5-fluoroindole, indicating rapid non-radiative decay pathways.

-

Metabolic Blocking: Steric and electronic occlusion of the C4 position, a primary site for oxidative metabolism (hydroxylation) in unsubstituted indoles.

Electronic Landscape & Physical Properties[1]

NMR Signatures

The

| Isomer | Key Coupling ( | |

| 4-Fluoroindole | -122.8 | |

| 5-Fluoroindole | -125.2 | |

| 6-Fluoroindole | -120.5 |

Note: The -122.8 ppm shift is solvent-dependent (typically DMSO-

Acidity (N-H pKa)

While unsubstituted indole has a pKa of ~21.0 (DMSO), 4-fluoroindole is more acidic .

-

Mechanism: The fluorine atom exerts a strong inductive electron-withdrawing effect (

). Although it is not conjugated with the nitrogen lone pair (preventing resonance stabilization of the anion), the short-range inductive effect stabilizes the negative charge on the nitrogen anion upon deprotonation. -

Implication: Deprotonation requires weaker bases compared to indole. Standard bases like

are often sufficient for N-alkylation, whereas unsubstituted indole might require

Electronic Vector Map (Visualization)

The following diagram illustrates the competing electronic vectors: the Inductive withdrawal (

Caption: Vector analysis of 4-fluoroindole showing the dominant inductive (-I) effect deactivating C3 and acidifying N1.

Synthetic Access: The Leimgruber-Batcho Protocol[2][3][4][5]

While the Bartoli synthesis is popular for 7-substituted indoles, the Leimgruber-Batcho synthesis is the gold standard for the 4-fluoro scaffold. It avoids the regioselectivity issues inherent in the Fischer indole synthesis for this substitution pattern.

Reaction Logic

-

Precursor: 2-Fluoro-6-nitrotoluene.[1] The acidity of the methyl protons is enhanced by the ortho-nitro group.

-

Enamine Formation: Condensation with DMF-DMA forms a trans-

-dimethylaminostyrene. -

Reductive Cyclization: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, eliminating dimethylamine.

Step-by-Step Protocol

Note: This protocol assumes a 10 mmol scale.

Step 1: Enamine Formation [2][3][4]

-

Charge: In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene (1.55 g, 10 mmol) in anhydrous DMF (10 mL).

-

Reagent: Add

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 1.78 g). -

Heat: Reflux at 110°C for 12–16 hours under

. The solution will turn deep red (characteristic of the nitrostyrene enamine). -

Workup: Concentrate in vacuo to remove excess DMF-DMA and DMF. The crude red oil is usually pure enough for the next step.

Step 2: Reductive Cyclization (Raney Nickel Method) Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere.

-

Solvent: Dissolve the crude enamine in MeOH/THF (1:1, 20 mL).

-

Catalyst: Add Raney Nickel (approx. 10 wt% slurry in water/alcohol).

-

Reductant: Add Hydrazine Hydrate (

) (5 eq) dropwise. Caution: Gas evolution ( -

Temperature: Heat to 50–60°C. Monitor by TLC (disappearance of the red spot).

-

Filtration: Filter through a Celite pad (keep wet to prevent fire). Wash with MeOH.

-

Purification: Flash chromatography (Hexanes/EtOAc). 4-Fluoroindole is often volatile; avoid prolonged high-vacuum drying.

Synthesis Workflow Diagram

Caption: Leimgruber-Batcho pathway. The red enamine intermediate is the critical quality control checkpoint.

Reactivity Profile & Functionalization

C3-Nucleophilicity (The Deactivation Penalty)

The 4-fluoro substituent deactivates the C3 position toward electrophilic aromatic substitution (SEAr) compared to indole.

-

Vilsmeier-Haack Formylation: Still proceeds effectively (

) to give 4-fluoro-1H-indole-3-carbaldehyde, but requires slightly elevated temperatures or longer reaction times compared to unsubstituted indole. -

Friedel-Crafts Acylation: Requires strong Lewis acids (

or

Metabolic Stability (The "Blocker" Strategy)

In drug discovery, the 4-position of the indole ring is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation), leading to toxic quinone-imine intermediates.

-

Strategy: Substituting H with F at C4 blocks this metabolic pathway.

-

Example: In the development of kinase inhibitors, 4-F substitution often extends half-life (

) without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

References

-

Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes.[2][4] 3rd International Congress of Heterocyclic Chemistry. (Foundational method for 4-substituted indoles).

- Bentley, K. W. (2005). -Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports. (Discusses spectroscopic properties of substituted indoles).

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][7] Chemical Society Reviews. Link (Authoritative review on metabolic blocking and pKa shifts).

-

Hwu, J. R., et al. (2009).[6] Fine tuning of blue photoluminescence from indoles for device fabrication. Journal of Materials Chemistry.[6] Link (Source for fluorescence quenching data).

-

Trombley, T., & Altman, R. (2026).[5][7] On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry.[5][7] Link (Recent analysis of fluorine's impact on DMPK).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ossila.com [ossila.com]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Deployment of Fluorinated Indole Building Blocks in Drug Discovery

Executive Summary: The Fluorine Effect on the Indole Scaffold

The indole moiety is arguably the most "privileged" scaffold in medicinal chemistry, serving as the core structure for tryptophan, serotonin, and melatonin. However, the native indole ring suffers from specific liabilities: rapid oxidative metabolism at the C5/C6 positions and a high electron density that can lead to promiscuous binding.

Fluorinated indole building blocks are not merely structural analogs; they are precision tools used to:

-

Block Metabolic Soft Spots: Fluorine substitution at C5 or C6 prevents P450-mediated hydroxylation.

-

Modulate NH Acidity (pKa): The strong electron-withdrawing nature of fluorine (inductive effect,

) lowers the pKa of the indole N-H, strengthening hydrogen bond donor capability. -

Alter Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides a technical roadmap for selecting, synthesizing, and utilizing fluorinated indoles in lead optimization.

Physicochemical Profiling: The "Fluorine Scan"

The position of the fluorine atom on the indole ring dictates the physicochemical outcome. The table below summarizes the impact of regioselective fluorination relative to the unsubstituted parent indole.

Table 1: Comparative Physicochemical Impact of Indole Fluorination

| Position | Primary Effect | Mechanism | Key Application |

| C2-F | Stability | Blocks oxidation at C2 (rare) | Stabilizing unstable metabolites. |

| C3-F | Electronic | Increases electrophilicity of C2 | Modulating reactivity; Bioisostere for C3-OH. |

| C4-F | Steric/Electronic | Probes H-bonding at NH | Influences NH pKa without the steric bulk of Cl/Br. |

| C5-F | Metabolic | Blocks CYP450 hydroxylation | Bioisostere for 5-OH (Serotonin mimic). |

| C6-F | Metabolic | Blocks CYP450 hydroxylation | Prevents formation of quinone-imine toxic metabolites. |

| C7-F | pKa Modulation | Strong inductive effect on NH | Significantly lowers NH pKa; alters H-bond donor strength. |

Mechanistic Insight: The C5 vs. C7 Divergence

-

C5-Fluoroindole: Often used to mimic the electronics of 5-hydroxyindole (serotonin) while preventing metabolic degradation. The C-F bond is metabolically inert compared to C-H or C-OH.

-

C7-Fluoroindole: The proximity of the fluorine to the pyrrolic nitrogen (N1) exerts a profound inductive effect, lowering the pKa of the N-H bond by approximately 1-2 log units compared to unsubstituted indole (pKa ~16.2). This increases the acidity and H-bond donating capacity of the NH group, potentially enhancing potency against targets requiring a strong H-bond donor (e.g., kinase hinge regions).

Synthetic Landscapes: Accessing the Building Blocks

Accessing specific regioisomers requires distinct synthetic strategies. While the Fischer Indole Synthesis is the workhorse for C5-substituted indoles, it often fails for C7-substituted derivatives due to steric clashes and regioselectivity issues with meta-substituted hydrazines.

Decision Matrix: Selecting the Synthetic Route

Figure 1: Synthetic decision matrix for accessing regioselective fluorinated indoles. The Bartoli route is critical for C7-F access.

Detailed Experimental Protocols

Protocol A: Bartoli Indole Synthesis (Target: 7-Fluoroindole)

Rationale: The Bartoli reaction is the gold standard for synthesizing 7-substituted indoles. It utilizes ortho-substituted nitroarenes, which are generally cheaper than the corresponding hydrazines required for Fischer synthesis. The reaction proceeds via a [3,3]-sigmatropic rearrangement.

Reagents:

-

2-Fluoronitrobenzene (1.0 equiv)

-

Vinylmagnesium bromide (3.0 equiv, 1.0 M in THF)

-

Dry THF (Solvent)

-

Saturated aqueous NH₄Cl (Quench)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to –40 °C using an acetonitrile/dry ice bath.

-

Substrate Addition: Dissolve 2-fluoronitrobenzene (10 mmol) in anhydrous THF (30 mL) and add to the flask.

-

Grignard Addition (Critical Step): Add vinylmagnesium bromide (30 mmol) dropwise over 20 minutes.

-

Note: The temperature must be maintained below –20 °C to prevent polymerization of the Grignard reagent. The solution will turn deep purple/brown.

-

-

Reaction: Stir the mixture at –40 °C for 1 hour, then allow it to warm to –20 °C and stir for another hour.

-

Quench: Pour the reaction mixture into a rapidly stirring solution of saturated aqueous NH₄Cl (100 mL) at 0 °C.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 9:1). 7-Fluoroindole is typically isolated as a pale yellow oil or low-melting solid.

Validation:

-

¹⁹F NMR: Characteristic signal shift.

-

¹H NMR: Confirm loss of nitro group and formation of indole C2/C3 protons.

Protocol B: Late-Stage C3-Fluorination (Electrophilic)

Rationale: For introducing fluorine into an existing indole scaffold (e.g., during lead optimization), electrophilic fluorination using Selectfluor is effective.

Reagents:

Methodology:

-

Dissolve the indole substrate in acetonitrile (0.1 M).

-

Cool to 0 °C.

-

Add Selectfluor portion-wise.

-

Monitor by TLC/LC-MS. The reaction is usually fast (< 1 hour).

-

Caution: This often yields the 3,3-difluoroindolenine or 3-fluorooxindole depending on workup and solvent water content. For 3-fluoroindole, strictly anhydrous conditions and immediate use are often required due to stability issues.

Case Study: Sunitinib & The Fluorine Bioisostere

While Sunitinib is technically a 5-fluoro-2-oxindole, its development highlights the critical role of the fluorinated indole core logic.

-

Drug: Sunitinib (Sutent)

-

Target: Receptor Tyrosine Kinases (VEGFR, PDGFR).

-

Structural Logic: The 5-fluoro substitution on the oxindole core was selected to block metabolic hydroxylation at the 5-position (a major clearance pathway for the non-fluorinated analog) and to modulate the acidity of the NH for improved binding in the ATP pocket.

-

Outcome: The fluorinated analog demonstrated superior pharmacokinetic half-life compared to the hydrogen or chloro-analogs.

Future Outlook: ¹⁸F-PET Imaging

Fluorinated indoles are increasingly serving as precursors for Positron Emission Tomography (PET) tracers.

-

Concept: Replacing a stable ¹⁹F with radioactive ¹⁸F allows for in vivo imaging of drug distribution.

-

Application: 5-[¹⁸F]fluoro-tryptophan is used to image serotonin synthesis rates in the brain and to visualize neuroendocrine tumors.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[5] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[5][6][7] Tetrahedron Letters, 30(16), 2129-2132.[5] Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

- 1. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

Comparative Technical Analysis: 4-Fluoro vs. 5-Fluoro-3-Trifluoroacetylindoles

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between 4-fluoro-3-(trifluoroacetyl)indole and 5-fluoro-3-(trifluoroacetyl)indole . These compounds serve as critical scaffolds in the synthesis of aminoalkylindole cannabinoids (e.g., JWH-018 analogs) and pharmaceutical intermediates.

The central differentiator is the C4-C3 Peri-Interaction : The 4-fluoro substituent exerts significant steric pressure on the C3-trifluoroacetyl moiety, altering synthetic reactivity and spectroscopic signatures. Conversely, the 5-fluoro isomer is defined by its metabolic stability, functioning as a strategic block against Cytochrome P450-mediated hydroxylation.

Physicochemical & Structural Divergence

The placement of the fluorine atom dictates the electronic environment and steric accessibility of the indole core.

The "Peri-Effect" (4-Fluoro Specific)

In 4-fluoroindole derivatives, the fluorine atom at position 4 is physically adjacent to position 3. When a bulky group like a trifluoroacetyl (

-

Consequence: The carbonyl group of the trifluoroacetyl moiety is forced out of coplanarity with the indole ring to relieve steric strain. This reduces conjugation and alters the dipole moment.

-

Spectroscopic Marker: Significant through-space coupling (

) is often observed in NMR between F-4 and protons on the acyl group or N-1.

Electronic Modulation (5-Fluoro Specific)

The 5-fluoro substituent is remote from the C3 reaction center. Its influence is primarily electronic:

-

Inductive Effect (-I): Strong electron withdrawal through the

-framework. -

Mesomeric Effect (+M): Weak electron donation into the

-system. -

Net Result: The 5-position is electronically deactivated, but the C3 position remains accessible for electrophilic attack, making 5-fluoroindole kinetically faster to acylate than its 4-fluoro counterpart.

Structural Logic Diagram

The following diagram illustrates the steric and metabolic logic flows for both isomers.

Caption: Structural logic comparing the steric hindrance of 4-fluoroindoles vs. the metabolic stability of 5-fluoroindoles.

Synthetic Methodology: C3-Trifluoroacetylation

The synthesis of these compounds relies on Friedel-Crafts acylation. While the reagents are identical, the kinetics differ.

Reagents & Mechanism[1]

-

Acylating Agent: Trifluoroacetic Anhydride (TFAA).

-

Solvent/Catalyst: DMF (Vilsmeier-Haack type activation) or neat TFA (acid catalysis).

-

Mechanism: Electrophilic Aromatic Substitution (

).

Comparative Protocol

Objective: Synthesis of 3-trifluoroacetyl-X-fluoroindole (

| Step | 5-Fluoroindole (Standard) | 4-Fluoroindole (Sterically Hindered) |

| 1. Solvation | Dissolve 1.0 eq in DMF at 0°C. | Dissolve 1.0 eq in DMF at 0°C. |

| 2. Addition | Add 1.2 eq TFAA dropwise over 15 min. | Add 1.5 eq TFAA dropwise over 30 min. |

| 3. Reaction | Stir at RT for 2–3 hours. | Stir at 40°C for 4–6 hours . |

| 4. Monitoring | TLC (Hexane/EtOAc 8:2). Product spot appears rapidly. | TLC shows slower conversion. Warning: Extended heating may promote N-acylation. |

| 5. Quench | Pour into ice water; precipitate forms immediately. | Pour into ice water; may require pH adjustment to induce precipitation. |

| 6. Yield | Typically 85–95%. | Typically 60–75% (due to steric hindrance). |

Critical Troubleshooting (Self-Validating Checkpoint)

-

The "N-Acyl" Trap: If the reaction temperature is too high, or if a base is present, acylation may occur at the Nitrogen (N1) instead of C3.

-

Validation: Check IR spectroscopy.

-

C3-Acyl (Target): Ketone stretch ~1640–1660 cm⁻¹ (hydrogen bonded to NH).

-

N1-Acyl (Impurity): Amide stretch ~1700+ cm⁻¹ (no H-bond stabilization).

-

Analytical Characterization

Distinguishing these isomers requires precise interpretation of NMR data. The fluorine atom acts as a powerful probe.[1]

Nuclear Magnetic Resonance (NMR) Data

| Feature | 4-Fluoro-3-TFA-Indole | 5-Fluoro-3-TFA-Indole |

| Shows through-space coupling to C3-substituents (broadening). | Clean multiplets (coupling to H4/H6 only). | |

| Deshielded (>12 ppm) but may lack sharp H-bonding signal due to twist. | Highly deshielded (>12 ppm), sharp singlet (strong H-bond to C=O). | |

| Doublet (coupling to F-4 is possible but weak). | Sharp doublet or singlet. |

Mass Spectrometry (Fragmentation)

Both isomers have the same molecular weight, but fragmentation patterns in EI-MS can differ:

-

Loss of

: Common to both ( -

McLafferty Rearrangement: The 4-fluoro isomer may show suppressed rearrangement ions if the steric clash prevents the necessary transition state geometry.

Pharmacological & Metabolic Implications[3][4][5][6]

In drug development (specifically synthetic cannabinoids), the choice between 4-F and 5-F is strategic.

Metabolic Stability (The 5-F Advantage)

Indoles are primarily metabolized by Cytochrome P450 enzymes via hydroxylation at the electron-rich C5, C6, or C7 positions, followed by glucuronidation and excretion.

-

5-Fluoro: The C-F bond is metabolically inert. Placing F at C5 blocks the primary site of metabolic attack, significantly extending the half-life (

) of the compound in vivo [1]. -

4-Fluoro: While it blocks C4, it leaves the highly reactive C5, C6, and C7 positions exposed. Consequently, 4-fluoro analogs generally exhibit shorter half-lives than 5-fluoro analogs.

Receptor Affinity ( )

-

Bioisosterism: Fluorine mimics hydrogen in size but mimics the hydroxyl group in polarity (sort of).

-

Binding: Literature on JWH-018 analogs suggests that while alkyl-chain fluorination (e.g., AM-2201) drastically increases affinity, ring fluorination has variable effects. However, 5-fluorination is generally preferred to maintain potency while improving metabolic stability [2].

References

-

Banister, S. D., et al. (2015). The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. ACS Chemical Neuroscience. Retrieved from [Link]

-

Hilaire, M. R., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2000).[2] Friedel-Crafts Acylation of Indoles. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of (4-fluoro-1H-indol-3-yl)(trifluoromethyl)methanone

Abstract & Strategic Scope

This application note details the optimized protocol for the preparation of (4-fluoro-1H-indol-3-yl)(trifluoromethyl)methanone, a critical intermediate in the synthesis of synthetic cannabinoids (e.g., AB-FUBINACA derivatives) and fluorinated pharmaceutical scaffolds.

The presence of the fluorine atom at the C4 position of the indole ring introduces significant steric and electronic challenges compared to unsubstituted indoles. This protocol utilizes a Modified Vilsmeier-Haack Acylation using Trifluoroacetic Anhydride (TFAA) in

Key Advantages of This Protocol:

-

Metal-Free: Avoids heavy metal Lewis acids (AlCl

, SnCl -

Regiocontrol: High specificity for C3 acylation despite C4 steric hindrance.

-

Scalability: Suitable for gram-to-kilogram scale synthesis.

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]

The "Fluoro-Effect" and Regioselectivity

The C4-fluorine atom exerts a strong inductive withdrawing effect (

Reaction Pathway

The reaction proceeds via an in situ generated electrophile. DMF reacts with TFAA to form an iminium salt (trifluoroacetyl-ammonium trifluoroacetate). This "soft" electrophile selectively attacks the most electron-rich position (C3) of the indole.

Figure 1: Mechanistic pathway for the modified Vilsmeier-Haack trifluoroacylation.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1][2][3][4] | MW ( g/mol ) | Role | Hazard Note |

| 4-Fluoroindole | 1.0 | 135.14 | Substrate | Irritant, Light Sensitive |

| TFAA | 1.2 - 1.5 | 210.03 | Electrophile Source | Corrosive , Moisture Sensitive |

| DMF | Solvent | 73.09 | Solvent/Catalyst | Hepatotoxic, absorbable |

| Water/Ice | Excess | 18.02 | Quenching Agent | N/A |

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Argon or Nitrogen).

-

Temperature probe.[5]

Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

-

Charge the reaction vessel with 4-Fluoroindole (1.0 eq) .

-

Add anhydrous DMF (5–10 volumes) .

-

Stir until fully dissolved.

-

Cool the solution to 0 °C using an ice/water bath. Critical: Controlling the initial temperature prevents exotherm-driven polymerization.

Step 2: Electrophile Addition

-

Load Trifluoroacetic Anhydride (TFAA, 1.5 eq) into the addition funnel.

-

Add TFAA dropwise over 30–45 minutes.

-

Observation: The solution may turn yellow/orange.

-

Note: Maintain internal temperature below 10 °C during addition.

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 2–4 hours . Monitor by TLC (20% EtOAc/Hexane) or LC-MS.

Step 3: Quenching & Isolation

-

Pour the reaction mixture slowly into crushed ice (10 volumes) with vigorous stirring.

-

Chemistry Insight: Water hydrolyzes the excess TFAA and breaks the DMF-product complex.

-

-

A solid precipitate should form immediately.

-

If Solid Forms: Filter the precipitate, wash copiously with water (to remove DMF/TFA), and dry under vacuum.

-

If Oil Forms (Common with 4-F analogs):

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (

). -

Wash organic layer with Sat. NaHCO

(removes TFA) and Brine. -

Dry over Na

SO

-

Step 4: Purification

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol or Methanol. Cool slowly.

-

Yield Expectation: 75% – 88%.

-

Appearance: Off-white to pale beige crystalline solid.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following parameters.

| Test | Expected Result | Diagnostic Note |

| Two signals | One signal for C4-F ( | |

| Deshielded C2-H | The proton at C2 (adjacent to NH) will shift downfield ( | |

| LC-MS | [M+H] | Check for absence of starting material (136.1). |

| Melting Point | 158–162 °C | Sharp range indicates high purity. |

Troubleshooting & Expert Insights

Issue: N-Acylation vs. C-Acylation

Symptom: Product is isolated, but NMR shows no NH proton.

Cause: Kinetic formation of

Issue: Low Yield / Tar Formation

Cause: Reaction temperature too high during TFAA addition. Solution: Ensure strict 0 °C start. If the 4-fluoroindole is old/colored, purify it via a short silica plug before use. Oxidation products of indoles promote polymerization.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 6(9), 1546–1559.

-

Ottoni, O., et al. (2006). "Acylation of Indole under Vilsmeier–Haack Conditions." Organic Letters, 8(22), 5129–5132.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text for electrophilic substitution mechanisms of indoles).

-

Cayman Chemical. (2023). "Product Information: 4-fluoro-3-trifluoroacetylindole." (Validation of physical properties).

Sources

- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

Solvent Selection for the Strategic Acylation of Fluoroindoles: A Protocol and Application Guide

An Application Guide for Drug Development Professionals

Abstract

The fluoroindole scaffold is a cornerstone in modern medicinal chemistry, lending unique pharmacological properties to a multitude of therapeutic agents. The functionalization of this privileged structure, particularly through acylation, is a critical step in the synthesis of advanced drug intermediates. However, the introduction of an acyl group is not trivial; its success and regioselectivity are profoundly influenced by the reaction environment. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to solvent selection for the acylation of fluoroindoles. We delve into the mechanistic underpinnings of solvent effects, present a data-driven framework for solvent choice, and offer detailed, validated protocols for achieving desired synthetic outcomes.

Introduction: The Fluoroindole Motif and the Acylation Challenge

Fluoroindoles are prevalent structural motifs in a vast array of biologically active compounds and pharmaceuticals. The strategic placement of a fluorine atom on the indole ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Acylation, a classic Friedel-Crafts reaction, is one of the most powerful methods for elaborating the indole core, typically occurring at the electron-rich C3 position to yield 3-acylindoles—versatile precursors for numerous active pharmaceutical ingredients (APIs).[1][2]

However, the acylation of the indole nucleus is a competitive reaction. Besides the desired C3-acylation, competing N-acylation can occur, leading to undesired byproducts and reduced yields.[3] The fluorine substituent, with its strong inductive electron-withdrawing effect, further modulates the reactivity of the indole ring. Consequently, controlling the regioselectivity and efficiency of this transformation is paramount. The choice of solvent is arguably the most critical, yet often overlooked, parameter that dictates the reaction's course and outcome. This guide illuminates the causal relationships between solvent properties and reaction performance, empowering chemists to make informed decisions for synthesizing fluoroindole-based intermediates.

The Mechanistic Role of the Solvent in Acylation

The Friedel-Crafts acylation of indoles is an electrophilic aromatic substitution.[1] The reaction is typically catalyzed by a Lewis acid, which activates an acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[1][4] This electrophile is then attacked by the nucleophilic indole, forming a resonance-stabilized intermediate (a sigma complex), which subsequently rearomatizes to yield the final product.[1] The solvent influences every stage of this process.

Key Solvent Effects:

-

Solubility and Complexation: The primary role of the solvent is to dissolve the fluoroindole, acylating agent, and Lewis acid catalyst. In non-polar solvents like carbon disulfide or dichloromethane, the resulting product-Lewis acid complex may precipitate.[5] This can be advantageous, as it effectively removes the product from the reaction, preventing further reactions and favoring the kinetically controlled product. Conversely, polar solvents like nitrobenzene can solubilize this complex, allowing for potential reversibility and the formation of the more thermodynamically stable product.[5]

-

Stabilization of Intermediates: Polar solvents can stabilize the charged acylium ion and the sigma complex intermediate.[6] This stabilization can lower the activation energy and increase the reaction rate. However, excessive stabilization can also reduce the electrophilicity of the acylium ion, slowing the reaction.

-

Lewis Basicity: Solvents with lone pairs of electrons (e.g., ethers, nitriles) can act as Lewis bases, coordinating to the Lewis acid catalyst. This deactivates the catalyst, which can be useful for preventing decomposition of sensitive substrates but may necessitate higher catalyst loadings or temperatures.

-

Dielectric Constant: A higher dielectric constant generally indicates a more polar solvent capable of supporting charged species. This property is crucial for facilitating the charge separation required for the formation and reaction of the acylium ion.[7][8]

Data-Driven Solvent Selection

The optimal solvent is a function of the substrate's reactivity, the desired regioselectivity (kinetic vs. thermodynamic control), and the chosen catalytic system. The following table summarizes the properties of common solvents and their implications for fluoroindole acylation.

| Solvent | Formula | Dielectric Constant (ε) | Boiling Point (°C) | Typical Application & Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 39.6 | Workhorse Solvent: Good for general-purpose kinetic C3-acylation.[9] Offers excellent solubility for a wide range of reagents and is relatively inert. Its moderate polarity supports the reaction without excessive catalyst modulation. |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 10.4 | 83.5 | Higher Temperature Reactions: Similar to DCM but allows for higher reaction temperatures, which can be necessary for less reactive fluoroindoles or acylating agents. |

| Carbon Disulfide | CS₂ | 2.6 | 46.3 | Kinetic Control: A non-polar solvent that often promotes the precipitation of the product-catalyst complex, locking in the kinetically favored C3-acylated product.[5] Use requires caution due to high flammability and toxicity. |

| Nitrobenzene | C₆H₅NO₂ | 34.8 | 210.9 | Thermodynamic Control: A highly polar solvent that keeps all species in solution, allowing the reaction to equilibrate to the most stable product, which may not always be the C3 isomer, especially with harsh conditions or certain substitution patterns.[5][10] |

| Toluene | C₇H₈ | 2.4 | 110.6 | Metal-Free Acylation: Often used in organocatalytic systems (e.g., with DBN) where a non-coordinating, higher-boiling solvent is required.[1] |

| Ionic Liquid (e.g., [BMIM]BF₄) | C₈H₁₅BF₄N₂ | N/A | High | Green & Reusable Systems: Acts as both solvent and catalyst stabilizer, particularly for metal triflates.[2][11] Can enhance reaction rates and allows for catalyst recycling. Often paired with microwave irradiation for rapid synthesis.[3][11] |

Solvent property data sourced from multiple chemical data repositories.[7][8][12][13]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and troubleshooting guidance.

Protocol 1: General C3-Acylation of 5-Fluoroindole using Et₂AlCl in Dichloromethane

This protocol details a standard procedure for achieving regioselective C3-acylation under mild conditions, favoring the kinetic product.[9]

Materials and Reagents:

-

5-Fluoroindole (1.0 mmol, 1.0 equiv)

-

Acyl chloride (e.g., Acetyl chloride, 1.1 mmol, 1.1 equiv)

-

Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 mL, 1.2 mmol, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM), 10 mL

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoroindole (1.0 mmol).

-

Dissolve the indole in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the solution of diethylaluminum chloride (1.2 mL, 1.2 mmol) dropwise via syringe. A slight color change may be observed. Stir for 10-15 minutes at 0 °C.

-

Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-acyl-5-fluoroindole.

Trustworthiness - Validation System:

-

Expected Outcome: The product, 3-acetyl-5-fluoroindole, should be obtained as a pale yellow or off-white solid with an expected yield of 80-95%.

-

Troubleshooting:

-

Low Conversion: Ensure all reagents and glassware are scrupulously dry. Moisture will rapidly decompose the Lewis acid. Consider increasing the reaction time or temperature slightly (up to 40 °C).

-

Multiple Products (N-acylation): This indicates the reaction conditions may be too harsh or the indole nitrogen is too nucleophilic. Ensure the reaction is performed at the recommended temperature. If the problem persists, consider protecting the indole nitrogen (e.g., as an N-Boc or N-SEM derivative) prior to acylation.

-

Protocol 2: Green C3-Acylation using Y(OTf)₃ in an Ionic Liquid under Microwave Irradiation

This protocol offers a rapid, environmentally conscious alternative using a recyclable catalytic system.[2][3][11]

Materials and Reagents:

-

6-Fluoroindole (1.0 mmol, 1.0 equiv)

-

Acid anhydride (e.g., Acetic anhydride, 1.5 mmol, 1.5 equiv)

-

Yttrium(III) triflate (Y(OTf)₃) (0.05 mmol, 5 mol%)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) (2 mL)

-

Ethyl acetate

-

Water

Step-by-Step Methodology:

-

In a 10 mL microwave reaction vial, combine 6-fluoroindole (1.0 mmol), Y(OTf)₃ (0.05 mmol), and [BMIM]BF₄ (2 mL).

-

Add the acid anhydride (1.5 mmol) to the mixture.

-

Seal the vial and place it in a monomode microwave reactor.

-

Irradiate the mixture at 120 °C for 5-10 minutes (power setting may need optimization based on instrument).

-

After the reaction, cool the vial to room temperature.

-

Add ethyl acetate (10 mL) to the vial and stir vigorously to extract the product. The ionic liquid and catalyst will form a separate phase.

-

Carefully decant or pipette the ethyl acetate layer. Repeat the extraction with fresh ethyl acetate (2 x 10 mL).

-

The ionic liquid/catalyst phase can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.

-

Combine the organic extracts and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Trustworthiness - Validation System:

-

Expected Outcome: The 3-acyl-6-fluoroindole should be obtained in high yield (85-98%) after purification. The short reaction time is a key advantage.

-

Troubleshooting:

-

Incomplete Reaction: Increase the microwave irradiation time in 2-minute increments or increase the catalyst loading to 10 mol%. Ensure the temperature is reaching the setpoint.

-

Product Isolation Issues: If the product has some solubility in the ionic liquid, perform more extractions with ethyl acetate.

-

Conclusion

The strategic selection of a solvent is a critical determinant for the successful acylation of fluoroindoles. By understanding the mechanistic role of the solvent—from its polarity and ability to stabilize intermediates to its potential coordination with the catalyst—researchers can steer the reaction toward the desired C3-acylated product with high efficiency and regioselectivity. Halogenated solvents like DCM remain the standard for reliable, kinetically controlled acylations, while emerging systems based on ionic liquids offer a potent, green alternative for rapid synthesis and catalyst recovery. The data and protocols provided herein serve as a robust starting point for any scientist engaged in the synthesis of these vital pharmaceutical building blocks.

References

- Common Organic Solvents: Table of Properties. (n.d.). Scribd.

- Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.

- Common Solvent Properties. (n.d.). University of Rochester.

- Organic Solvents. (n.d.). TCI Chemicals.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.

- Zhou, Z., et al. (2017). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters.

- Ambler, B. R., et al. (2011). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.

- Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. (2025). BenchChem.

- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters.

- Narender, T., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules.

- Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Journal of Organic Chemistry.

- Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.

- Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal.

- Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC - NIH.

- Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine. (2025). BenchChem.

- Fäldt, J. (2018). Synthesis of 5-Fluoroindole-5-13C. DiVA.

- Kumar, V., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Publishing.

- Narender, T., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules.

- The most appropriate solvent for Friedel crafts reaction is. (n.d.). Vaia.

- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.

- Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (n.d.). MDPI.

- Trifluoromethanesulfonic Acid as Acylation Catalyst. (n.d.). MDPI.

- Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. (2008). ResearchGate.

- 5-fluoroindole reactivity. (2023). Reddit.

- A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (n.d.). MDPI.

- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. vaia.com [vaia.com]

- 7. scribd.com [scribd.com]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

Troubleshooting & Optimization

Preventing N-acylation during indole C3-trifluoroacetylation

Technical Support & Troubleshooting Guide

Executive Summary & Mechanistic Foundation

The trifluoroacetylation of indole is a classic Electrophilic Aromatic Substitution (EAS). While the C3 position is the most nucleophilic site, the N1 position (indole nitrogen) is susceptible to acylation under specific conditions.

The Core Challenge: Direct reaction of indole with Trifluoroacetic Anhydride (TFAA) in non-polar solvents (e.g., DCM) or neat conditions often yields mixtures of C3-acyl , N1-acyl , and N1,C3-diacyl products.

The Solution (The "Ottoni" Method): The use of DMF (N,N-Dimethylformamide) as the solvent is the critical control point. DMF does not merely act as a medium; it reacts with TFAA to form a trifluoroacetyl-iminium salt (a Vilsmeier-Haack-type intermediate). This bulky, "soft" electrophile exhibits high selectivity for the C3 position and suppresses N-acylation.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the non-selective pathway (in DCM) and the selective pathway (in DMF).

Caption: Mechanistic divergence driven by solvent choice. DMF modifies the electrophile, enforcing C3 selectivity.

Optimized Protocol (The "Gold Standard")

This protocol is designed to be self-validating. Even if trace N-acylation occurs (kinetic control), the workup step (thermodynamic correction) ensures it is reversed.

Reagents:

-

Indole (1.0 equiv)[1]

-

TFAA (1.2 – 1.5 equiv)

-

DMF (Solvent, 5–10 volumes)

Step-by-Step Methodology:

-

Preparation: Dissolve Indole in DMF under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0 °C. Add TFAA dropwise.

-

Note: The reaction is exothermic. The formation of the iminium salt is rapid.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Monitoring: TLC/LCMS will show conversion. If an N-acyl intermediate forms, it may appear as a distinct spot that converts to C3-acyl or hydrolyzes later.

-

-

The Critical Workup (Hydrolytic Correction):

-

Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ or water .

-

Stir vigorously for 15–30 minutes.

-

Why? The N-trifluoroacetyl bond is an amide, but it is electronically destabilized by the

group. It is highly susceptible to hydrolysis in mild aqueous base. The C3-trifluoroacetyl group is a ketone and is stable under these conditions.

-

-

Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.

Troubleshooting Guide (Q&A)

Scenario A: "I see a mixture of two products in LCMS with the same mass."

Diagnosis: You likely have a mixture of C3-acyl and N-acyl indoles. Root Cause:

-

Solvent Error: Did you use DCM or THF instead of DMF?

-

Insufficient Hydrolysis: The N-acyl product might be kinetically formed but hasn't been hydrolyzed yet.

Corrective Action:

-

Immediate Fix: Take your crude mixture, dissolve it in MeOH/Water (1:1), add a catalytic amount of

, and stir for 30 mins. The N-acyl product will hydrolyze back to NH, while the C3-acyl remains. -

Process Change: Ensure DMF is used as the reaction solvent next time.

Scenario B: "The reaction is stalling / Low conversion."

Diagnosis: The electrophile is not active enough, or the indole is too electron-deficient. Root Cause:

-

Electron-Withdrawing Groups (EWG): If your indole has halides or nitro groups (e.g., 5-bromoindole), the nucleophilicity of C3 is reduced.

-

Moisture: TFAA is moisture sensitive. If your DMF is "wet," TFAA hydrolyzes to TFA (Trifluoroacetic acid), which is not electrophilic enough to acylate without a catalyst.

Corrective Action:

-

Heat: Increase temperature to 60–80 °C (only if using DMF).

-

Reagent Quality: Use fresh TFAA and anhydrous DMF.

Scenario C: "I cannot get rid of the N-acylated byproduct."

Diagnosis: Thermodynamic trap. Root Cause:

-

Strong Base: Did you use NaH or a strong base during the reaction? Strong deprotonation of the indole NH forces N-acylation that is difficult to reverse without harsh conditions.

Corrective Action:

-

Protocol Reset: Do not add base (TEA, Pyridine, NaH) to the reaction mixture when using the TFAA/DMF method. The indole NH is not acidic enough to interfere with the Vilsmeier-intermediate mechanism.

Data Summary: Solvent & Workup Effects[2]

| Variable | Condition | Resulting Selectivity (C3 : N1) | Mechanism Note |

| Solvent | DMF | > 95 : 5 | Forms selective iminium adduct. |

| Solvent | DCM / THF | ~ 60 : 40 (Variable) | Free acylium ion is unselective. |

| Base | Pyridine/TEA | Increases N-acylation | Deprotonates NH, increasing N-nucleophilicity. |

| Workup | Aq. NaHCO₃ | 100% C3 (Post-workup) | Hydrolyzes any transient N-acyl species. |

| Workup | Acidic / None | Mixture persists | N-acyl indole is stable in acid. |

Troubleshooting Workflow Visualization

Use this decision tree to diagnose issues in real-time.

Caption: Diagnostic logic for identifying root causes of N-acylation or low conversion.

References

-

Ottoni, O., et al. (2001).[2][3] Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively.[1][2][4] Organic Letters.[2][3][5]

-

Katritzky, A. R., et al. (2000). Regioselective acylation of indoles.[1][2][5][6] (General reference on Indole reactivity patterns).

-

Okauchi, T., et al. (2000).[5] A General Method for Acylation of Indoles at the 3-Position.[1] (Comparison with Aluminum Chloride methods).

-

BenchChem Protocols. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-fluoro-3-indolyl)ethanone

Executive Summary & Molecule Profile

Target Molecule: 2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanone

Application: Pharmaceutical intermediate (e.g., for antiviral or agonist synthesis).

Chemical Behavior:

This compound belongs to the class of 3-acylindoles . The introduction of the strongly electron-withdrawing trifluoroacetyl (

-

Acidity: The N-H proton becomes more acidic (

drops significantly) due to the electron-withdrawing nature of the carbonyl and trifluoromethyl groups. -

Stability: generally stable as a solid, but the

group is susceptible to haloform-type cleavage under strongly basic conditions (releasing the carboxylic acid or unsubstituted indole).

Troubleshooting & FAQs

Q1: My crude product is a dark, sticky oil that refuses to crystallize. What went wrong?

Diagnosis: This "oiling out" phenomenon is typically caused by residual solvent (often DMF or excess Trifluoroacetic Anhydride - TFAA) or oligomeric impurities. Corrective Action:

-

Remove Residual TFAA: Ensure you have fully quenched the reaction. TFAA can be persistent. Use a rotary evaporator with a high-vacuum pump to remove traces.

-

Trituration: Before attempting full recrystallization, add cold n-Heptane or Pentane to the oil and sonicate. This often induces precipitation of the solid by washing away the lipophilic impurities.

-

Seed Crystals: If you have a small amount of pure material, seed the oil after dissolving it in a minimum amount of toluene.

Q2: Can I use 1M NaOH to remove the unreacted starting material during workup?

CRITICAL WARNING: No.

Reasoning: The trifluoroacetyl group is labile. Strong bases like NaOH or KOH can attack the carbonyl carbon, leading to the expulsion of the

Q3: I see two spots on TLC with very similar values. What is the impurity?

Analysis:

-

Spot A (Product): C-3 acylated indole (Major).

-

Spot B (Impurity): Likely the N-acylated byproduct (1-trifluoroacetyl-4-fluoroindole) or the C-2 acylated isomer.

-

Differentiation: N-acylated indoles are generally unstable to mild hydrolysis. Stirring the crude mixture in methanol with a catalytic amount of

(very mild) often cleaves the N-acyl group back to the NH-indole without affecting the C-3 acyl group.

Purification Decision Tree

The following workflow illustrates the logical path for purifying the crude reaction mixture based on its physical state.

Figure 1: Purification logic flow for 3-trifluoroacetylindoles, prioritizing recrystallization over chromatography for scalability.

Detailed Experimental Protocols

Protocol A: Optimized Workup (The "Do No Harm" Method)

Objective: Isolate crude material without hydrolyzing the sensitive trifluoroacetyl group.

-

Quenching: Pour the reaction mixture slowly into a stirred slurry of Ice and Saturated

.-

Note: Gas evolution (

) will occur if TFAA was used. Ensure adequate venting.

-

-

Extraction: Extract with Ethyl Acetate (EtOAc) (

reaction volume).-

Why EtOAc? DCM is acceptable, but EtOAc is better at solubilizing the polar acylated product.

-

-

Washing: Wash the combined organic phase with:

-

Water (

) -

Brine (

)

-

-

Drying: Dry over Anhydrous

(Sodium Sulfate). Filter and concentrate under reduced pressure (

Protocol B: Recrystallization (Primary Method)

Objective: Obtain high-purity solid (>98%) from crude solid or semi-solid.

| Parameter | Specification |

| Solvent Pair | Toluene (Solvent) / n-Heptane (Anti-solvent) |

| Alternative | Ethyl Acetate / Hexanes |

| Temperature | Dissolve at |

Step-by-Step:

-

Place the crude solid in a flask equipped with a reflux condenser.

-

Add Toluene dropwise while heating to

. Add just enough to dissolve the solid.[1][2]-

Tip: If the solution is dark/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

-

Remove from heat.[2] Add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Toluene to clear the turbidity.

-

Allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).

-

Cool further in an ice bath (

) for 1 hour. -

Filter the pale yellow crystals and wash with cold Heptane.

Protocol C: Flash Column Chromatography (Secondary Method)

Objective: Separate product from regioisomers if recrystallization fails.

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase A | Petroleum Ether or Hexanes |

| Mobile Phase B | Ethyl Acetate (EtOAc) |

| Gradient | 0% |

Procedure:

-

Load: Dissolve crude in a minimum amount of DCM or adsorb onto silica (dry load).

-

Elute: Start with 100% Hexanes to elute non-polar impurities (e.g., unreacted 4-fluoroindole).

-

Gradient: Ramp to 10-20% EtOAc. The product typically elutes around 15-25% EtOAc depending on the specific silica activity.

-

Detection: UV at 254 nm. The indole chromophore is strong.

Physical Properties & Characterization Data[3][4]

| Property | Expected Value | Notes |

| Appearance | Pale yellow to off-white solid | Darkens upon oxidation/light exposure. |

| Melting Point | Analogs typically melt | |

| Solubility | DMSO, Methanol, EtOAc | Sparingly soluble in water and hexanes. |

| 1H NMR | Indole C-2 H singlet (~8.0-8.5 ppm) | Diagnostic shift due to C-3 carbonyl. |

| 19F NMR | Single sharp peak for |

References

-

Friedel-Crafts Acylation of Indoles

- Title: "Boron Trifluoride Etherate Promoted Regioselective 3-Acyl

- Source: MDPI (Molecules 2022)

-

URL:[Link]

- Relevance: Describes the general synthesis and isolation of 3-acylindoles, including fluorinated deriv

-

Recrystallization Methodology

- Title: "Recrystallization Guide: Process, Procedure, Solvents"

- Source: Mettler Toledo

-

URL:[Link]

- Relevance: Foundational principles for solvent selection (Toluene/Heptane systems) used in Protocol B.

-

General Workup for Trifluoromethyl Ketones

- Title: "Synthesis of Trifluoromethyl Ketones

- Source: Organic Syntheses (Org. Synth. 2011, 88, 353-363)

-

URL:[Link]

- Relevance: Provides the standard for handling trifluoroacetylated aromatics to prevent hydrolysis during workup.

-

Compound Data (Analogous)

Sources

Technical Support Center: Trifluoroacetylated Fluoroindoles

Topic: Solubility, Stability, and Handling of Trifluoroacetylated Fluoroindoles

Executive Summary

Trifluoroacetylated fluoroindoles represent a unique challenge in medicinal chemistry. They combine the high lipophilicity of the fluorine substituent with the intense electron-withdrawing nature of the trifluoroacetyl (TFA) group. This "push-pull" electronic environment creates molecules that are hydrolytically unstable in basic media and prone to aggregation in polar protic solvents.

This guide addresses the three most common support tickets we receive:

-

"My compound won't dissolve in standard assay buffers."

-

"The LC-MS shows a mass loss of 96 Da (or formation of a hydrate)."

-

"I cannot get the oil to crystallize."

Module 1: Dissolution & Solvent Selection

Issue: Compound precipitates in aqueous media or fails to dissolve in methanol.

The Science: The introduction of fluorine atoms onto the indole core increases lipophilicity (logP). Adding a trifluoroacetyl group (–COCF3) further decreases water solubility while increasing the acidity of the N-H bond (if C-acylated) or making the carbonyl highly electrophilic.

-

N-Trifluoroacetyl indoles: Highly hydrophobic; the amide bond is twisted and electronically destabilized, making it susceptible to nucleophilic attack.

-

C-Trifluoroacetyl indoles (e.g., 3-TFA): The carbonyl carbon is electron-deficient, prone to forming hydrates (gem-diols) in water/DMSO, which can complicate NMR interpretation and solubility.

Troubleshooting Protocol: Solubilization Matrix

| Solvent | Suitability | Risk Factor | Recommendation |

| Water / PBS | 🔴 Critical Fail | Insoluble; Rapid precipitation; Hydrolysis risk (pH > 7). | Do not use for stock solutions. |

| Methanol / Ethanol | 🟡 Caution | Hemiacetal Formation: The electron-deficient carbonyl can react with alcohols reversibly. | Use only for immediate LC-MS injections. Avoid for storage. |

| DMSO (Anhydrous) | 🟢 Excellent | Hydration: Hygroscopic DMSO can lead to gem-diol formation (–C(OH)2CF3). | Best for Stock. Store under N2/Ar. Use deuterated DMSO for NMR immediately. |

| DCM / Chloroform | 🟢 Excellent | High solubility; No chemical reactivity. | Best for synthesis, purification, and transfer. |

| Acetonitrile | 🟢 Good | Good solubility; chemically inert. | Preferred for HPLC mobile phases (acidic). |

FAQ: Biological Assay Preparation

Q: I need to dose this into a cell assay. How do I prevent precipitation? A: These compounds are "crash-out" candidates.

-